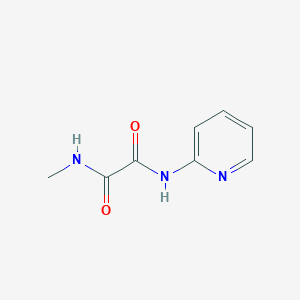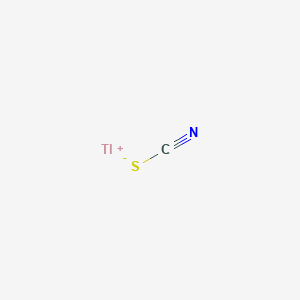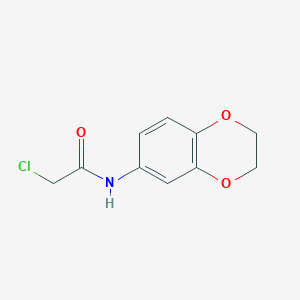
1,3,5-Tri(4-acetylphenyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,5-Tri(4-acetylphenyl)benzene involves linking fluorinated tris(4-acetylphenyl)benzene building units using aldol cyclotrimerization . The structures of the two COFs, reported here, were confirmed by powder X-ray difraction techniques, Fourier transform infrared, and solid-state 13C CP/MAS NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 1,3,5-Tri(4-acetylphenyl)benzene is composed of three benzene rings with four acetylphenyl groups attached. The molecular formula is C30H24O3 .Chemical Reactions Analysis
1,3,5-Tri(4-acetylphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials with potential applications in gas adsorption and separation technologies . It can also be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis .Physical And Chemical Properties Analysis
The molecular weight of 1,3,5-Tri(4-acetylphenyl)benzene is 432.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 432.17254462 g/mol . The topological polar surface area is 51.2 Ų .Applications De Recherche Scientifique
Environmental Applications
1,3,5-Tri(4-acetylphenyl)benzene: can be used to synthesize porous aromatic frameworks, which are beneficial in developing adsorption membranes to treat organic pollutants. This application is crucial for environmental sustainability and reducing the impact of industrial waste .
Optoelectronics
The compound’s structure is advantageous for the fabrication of high-efficiency organic light-emitting diodes (OLEDs). Its ability to contribute to the stability and performance of OLEDs makes it a significant material in the field of optoelectronics .
Biomedical Research
In biomedical research, the compound has shown potential as a biomaterial for applications such as diagnostics, photocatalysis, biological imaging, organic or inorganic analysis, and light-emitting applications. Its fluorescent properties can be particularly useful in these areas .
Mécanisme D'action
Target of Action
1,3,5-Tri(4-acetylphenyl)benzene is primarily used as a building block for Metal Organic Frameworks (MOFs) . MOFs are 3D-microporous materials that have potential applications in gas adsorption and separation technologies .
Action Environment
The action of 1,3,5-Tri(4-acetylphenyl)benzene can be influenced by environmental factors such as temperature and solvent conditions. For example, to improve solubility, the compound can be heated to 37℃ and then sonicated .
Safety and Hazards
Orientations Futures
1,3,5-Tri(4-acetylphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis . It is also used as a building block for metal organic frameworks, which are 3D-microporous materials with potential applications in gas adsorption and separation technologies .
Propriétés
IUPAC Name |
1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLMQQYMQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406777 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(4-acetylphenyl)benzene | |
CAS RN |
47732-99-0 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



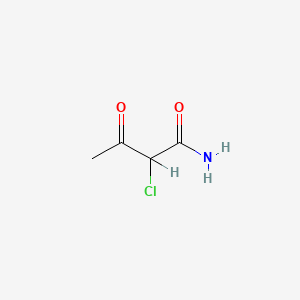
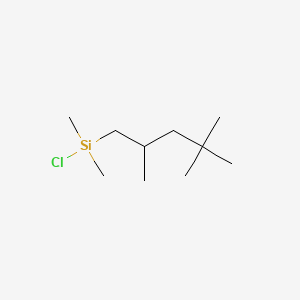
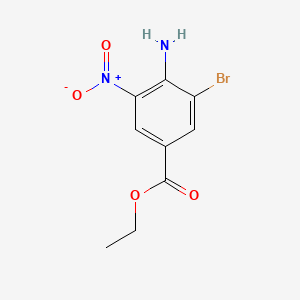



![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
